



Synthesis and characterization of (Z)-4'hydroxychalcone

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Compound of Interest		
Compound Name:	4'-Hydroxychalcone, (Z)-	
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An In-depth Technical Guide on the Synthesis and Characterization of (Z)-4'-hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (Z)-4'-hydroxychalcone. Given that the (E)-isomer is thermodynamically more stable and its synthesis is more common, this guide first details the preparation of (E)-4'-hydroxychalcone, which serves as a readily available precursor for the synthesis of the (Z)-isomer. The guide then focuses on the photochemical isomerization to yield (Z)-4'-hydroxychalcone and outlines the expected characterization data for this less stable isomer.

Synthesis of (Z)-4'-hydroxychalcone

The synthesis of (Z)-4'-hydroxychalcone is typically achieved through the isomerization of the more stable (E)-isomer. Therefore, a two-step process is generally employed: first, the synthesis of (E)-4'-hydroxychalcone via a Claisen-Schmidt condensation, followed by a photochemical isomerization to the (Z)-form.

Step 1: Synthesis of (E)-4'-hydroxychalcone

The Claisen-Schmidt condensation is a reliable method for the synthesis of (E)-chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation



 Materials: 4-hydroxyacetophenone, benzaldehyde, sodium hydroxide (NaOH), ethanol, water, hydrochloric acid (HCl).

Procedure:

- Dissolve 4-hydroxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
- Slowly add an aqueous solution of sodium hydroxide (a strong base) to the mixture while stirring at room temperature.[1]
- Continue stirring the reaction mixture for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
- Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
- Filter the resulting solid, wash with water until the filtrate is neutral, and dry.
- Recrystallize the crude product from ethanol to obtain pure (E)-4'-hydroxychalcone as a yellow crystalline solid.[1]

Step 2: Synthesis of (Z)-4'-hydroxychalcone via Photochemical Isomerization

The conversion of the (E)-isomer to the (Z)-isomer is typically achieved by exposing a solution of the (E)-isomer to ultraviolet (UV) light. This process leads to a photostationary state containing a mixture of both isomers, from which the (Z)-isomer can be isolated.

Experimental Protocol: Photochemical Isomerization

- Materials: (E)-4'-hydroxychalcone, a suitable solvent (e.g., chloroform, acetone, or acetonitrile), quartz reaction vessel.
- Apparatus: A UV lamp (e.g., a medium-pressure mercury lamp with a filter, such as a 365 nm filter).



Procedure:

- Dissolve the purified (E)-4'-hydroxychalcone in a suitable solvent in a quartz reaction vessel. The use of a quartz vessel is crucial as glass will absorb a significant portion of the UV radiation.
- Irradiate the solution with a UV lamp at room temperature.
- Monitor the isomerization process using ¹H NMR spectroscopy or HPLC. The formation of the (Z)-isomer can be observed by the appearance of a new set of signals for the vinylic protons with a smaller coupling constant.
- Continue the irradiation until a photostationary state is reached (the ratio of (E) to (Z) isomers remains constant).
- Evaporate the solvent under reduced pressure.
- Separate the (Z)-isomer from the (E)-isomer using column chromatography on silica gel or by preparative HPLC.

Characterization of (Z)-4'-hydroxychalcone

The characterization of (Z)-4'-hydroxychalcone relies on standard spectroscopic techniques. The most definitive method for distinguishing the (Z)-isomer from the (E)-isomer is ¹H NMR spectroscopy, where the coupling constant between the vinylic protons is significantly different.

Spectroscopic Data

The following tables summarize the expected quantitative data for (Z)-4'-hydroxychalcone, with comparative data for the (E)-isomer for reference.

Table 1: ¹H NMR Data (Expected)



Proton	(E)-4'-hydroxychalcone (δ, ppm, J in Hz)	(Z)-4'-hydroxychalcone (Expected δ, ppm, J in Hz)
Η-α	~7.80 (d, J ≈ 15.7)[3]	~6.84 (d, J ≈ 12.8)
Н-β	~7.44 (d, J ≈ 15.7)[3]	~6.28 (d, J ≈ 12.8)
Aromatic-H	7.3-8.1 (m)	7.3-8.1 (m)
ОН	Variable	Variable

Table 2: 13C NMR Data (Expected)

Carbon	(E)-4'-hydroxychalcone (δ, ppm)	(Z)-4'-hydroxychalcone (Expected δ, ppm)
C=O	~190.5	Similar to (E)-isomer
C-α	~121-125	Similar to (E)-isomer
С-β	~140-145	Similar to (E)-isomer
Aromatic-C	~115-163	Similar to (E)-isomer

Table 3: Infrared (IR) Spectroscopy Data (Expected)

Functional Group	(E)-4'-hydroxychalcone (cm ⁻¹)	(Z)-4'-hydroxychalcone (Expected cm ⁻¹)
O-H stretch	~3200 (broad)[3]	Similar to (E)-isomer
C=O stretch	~1650[3]	Similar to (E)-isomer
C=C stretch (vinylic)	~1611[3]	Similar to (E)-isomer
C=C stretch (aromatic)	~1591[4]	Similar to (E)-isomer

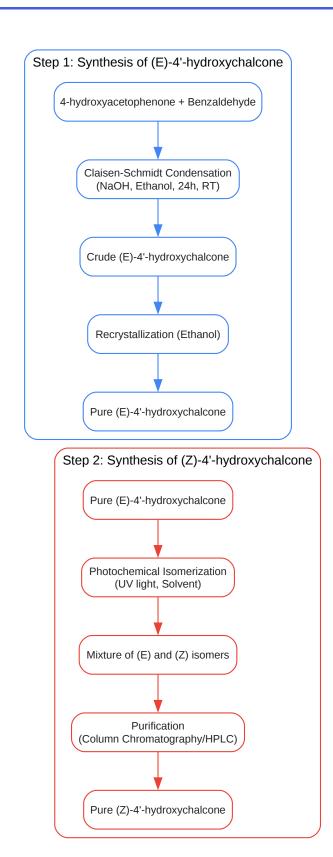
Table 4: Mass Spectrometry Data



Technique	(E)-4'-hydroxychalcone	(Z)-4'-hydroxychalcone (Expected)
Molecular Formula	C15H12O2	C15H12O2
Molecular Weight	224.25 g/mol	224.25 g/mol
m/z (M+)	224[5]	224

Mandatory Visualizations Synthesis Workflow



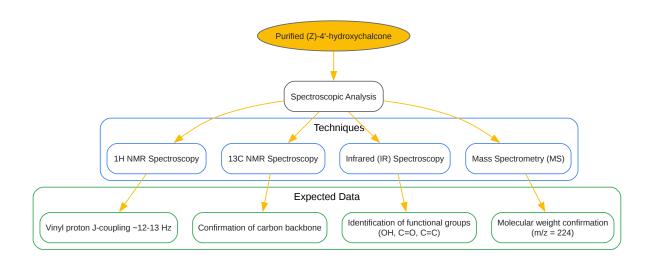


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Caption: Synthesis workflow for (Z)-4'-hydroxychalcone.



Characterization Workflow



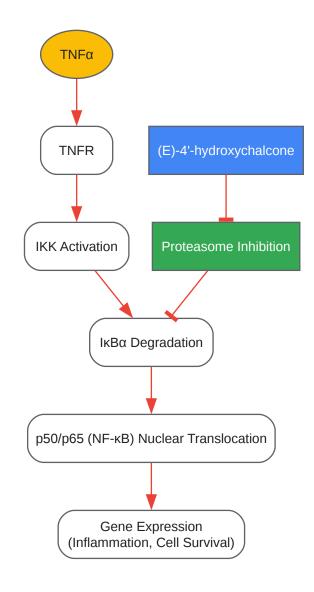
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Caption: Characterization workflow for (Z)-4'-hydroxychalcone.

Biological Signaling Pathway of 4'-hydroxychalcone

While specific biological studies on (Z)-4'-hydroxychalcone are not readily available, the (E)-isomer is known to exhibit anti-inflammatory and anti-cancer activities by inhibiting the TNF α -induced NF- κ B signaling pathway.[6] It is plausible that the (Z)-isomer may exhibit different or similar activities due to its distinct three-dimensional structure.





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Caption: Known signaling pathway of (E)-4'-hydroxychalcone.

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